

"spectroscopic comparison of 2,3,3-Trichloropropenal isomers"

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Compound of Interest

Compound Name: 2,3,3-Trichloropropenal

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A Spectroscopic Comparison of (E)- and (Z)-2,3,3-Trichloropropenal Isomers

A Predictive Comparative Guide for Researchers

This guide provides a detailed spectroscopic comparison of the (E) and (Z) isomers of **2,3,3-trichloropropenal**. Due to the limited availability of direct experimental data for these specific isomers, this comparison is based on established principles of spectroscopy for α,β -unsaturated aldehydes and related chlorinated compounds. This guide is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these and similar molecules.

Predicted Spectroscopic Data

The geometric isomerism around the C2=C3 double bond in **2,3,3-trichloropropenal** gives rise to (E) and (Z) isomers. Their differing spatial arrangements of substituents are expected to result in distinguishable spectroscopic signatures. The following table summarizes the predicted key spectroscopic features for each isomer.



Spectroscopic Technique	Predicted Data for (E)-2,3,3- Trichloropropenal	Predicted Data for (Z)-2,3,3- Trichloropropenal	Rationale for Predicted Differences
¹ H NMR	Aldehydic proton (H1) singlet at ~9.5-10.0 ppm.	Aldehydic proton (H1) singlet at a slightly different chemical shift, potentially downfield of the (E)-isomer due to the "through-space" deshielding effect of the cis-chlorine at C3.	The spatial proximity of the aldehydic proton to the chlorine atom on C3 in the (Z)-isomer can lead to deshielding, causing a downfield shift compared to the (E)-isomer where the proton and chlorine are on opposite sides of the double bond.
¹³ C NMR	Carbonyl carbon (C1) ~190 ppm. Olefinic carbons (C2, C3) in the 130-150 ppm range.	Carbonyl carbon (C1) ~190 ppm. Olefinic carbons (C2, C3) will show slight shifts compared to the (E)- isomer due to stereoelectronic effects. The carbon atom cis to a bulky group can be shielded (upfield shift).	The different steric and electronic environments in the (E) and (Z) isomers will lead to small but measurable differences in the chemical shifts of the carbon atoms, particularly the olefinic carbons.
Infrared (IR) Spectroscopy	C=O stretch: ~1690- 1705 cm ⁻¹ (conjugated aldehyde). C=C stretch: ~1600-1620 cm ⁻¹ . C-H stretch (aldehyde): ~2720 and ~2820 cm ⁻¹ .	C=O stretch: ~1690- 1705 cm ⁻¹ . C=C stretch: ~1600-1620 cm ⁻¹ . The C=C stretch for the (Z)- isomer may be weaker or at a slightly different frequency due to reduced dipole	Conjugation lowers the C=O stretching frequency.[1][2][3][4] [5] The geometry of the double bond can influence the intensity of the C=C stretching absorption; often, the more symmetric trans (E) isomer shows a



		moment change during vibration.	stronger C=C stretch than the cis (Z) isomer.
UV-Vis Spectroscopy	$\pi \to \pi^*$ transition expected in the 220-250 nm range. $n \to \pi^*$ transition expected in the 310-340 nm range.	The λ max for the $\pi \rightarrow \pi^*$ transition of the (Z)-isomer is expected to be at a slightly shorter wavelength and have a lower molar absorptivity (ϵ) compared to the (E)-isomer.	The (E)-isomer is generally more planar, allowing for more effective orbital overlap and a higher probability of the π → π* transition, resulting in a higher molar absorptivity. Steric hindrance in the (Z)-isomer can disrupt planarity, leading to a hypsochromic (blue) shift and a decrease in intensity.[6]
Mass Spectrometry (EI)	Molecular ion peak (M+) with characteristic isotopic pattern for three chlorine atoms (m/z 158, 160, 162). Common fragments: [M-Cl]+, [M-CO]+, [M-HCl]+.	Identical molecular ion and major fragmentation pattern to the (E)-isomer as mass spectrometry does not typically distinguish between geometric isomers.	Electron ionization mass spectrometry is a high-energy technique that often leads to the loss of stereochemical information. The fragmentation pathways are determined by the connectivity of the atoms, not their spatial arrangement. The presence of chlorine isotopes will result in a characteristic cluster of peaks for any



chlorine-containing fragment.[7][8]

Experimental Protocols

The following are general methodologies for the spectroscopic analysis of **2,3,3-trichloropropenal** isomers.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45°, relaxation delay of
 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds.
- 2. Infrared (IR) Spectroscopy
- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.
 - Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.

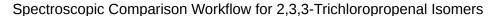


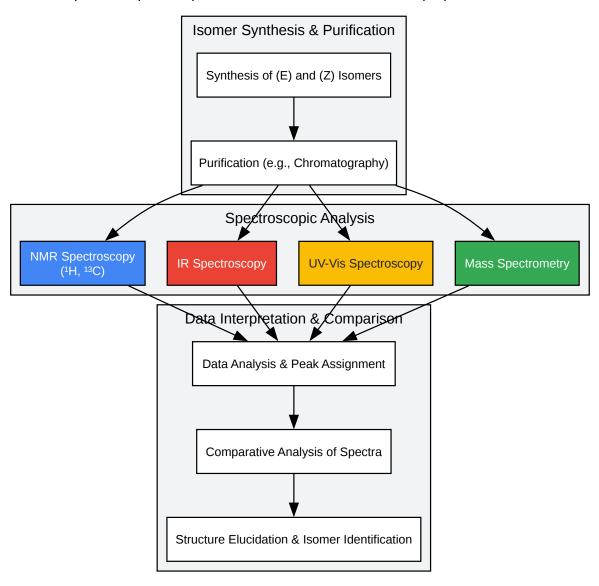
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or solvent).
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.
 - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
- 3. Ultraviolet-Visible (UV-Vis) Spectroscopy
- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to serve as a blank.
 - Fill a second quartz cuvette with the sample solution.
 - Scan a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
- 4. Mass Spectrometry (MS)
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation and analysis.
- Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).



 Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Workflow for Spectroscopic Comparison





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Caption: Workflow for the synthesis, spectroscopic analysis, and structural elucidation of **2,3,3-trichloropropenal** isomers.



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